Product packaging for Glycine, N-(aminomethyl)-N-carboxy-(Cat. No.:CAS No. 125677-10-3)

Glycine, N-(aminomethyl)-N-carboxy-

Cat. No.: B1671902
CAS No.: 125677-10-3
M. Wt: 148.12 g/mol
InChI Key: LZZWUJXEKDRUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-(aminomethyl)-N-carboxy- is a specialized glycine derivative with the molecular formula C₄H₈N₂O₄ and a molecular weight of 148.12 g/mol . This compound is classified as a bioactive small molecule, indicating its potential for use in various biochemical research applications . As a modified amino acid, it is of significant interest in the field of chemical biology and medicinal chemistry for the construction of novel molecular architectures and heterocyclic frameworks, which are core structures in many pharmaceuticals . Researchers value such derivatives as building blocks for synthesizing more complex molecules or for studying enzyme interactions. The presence of both aminomethyl and carboxy functional groups on the glycine backbone provides unique reactivity and binding properties. Glycine itself is a fundamental component of one-carbon metabolism, primarily catabolized by the mitochondrial glycine cleavage system . Derivatives like this one are therefore useful probes for investigating metabolic pathways or as intermediates in the synthesis of potential enzyme inhibitors. This product is intended for research use only and is not suitable for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O4 B1671902 Glycine, N-(aminomethyl)-N-carboxy- CAS No. 125677-10-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125677-10-3

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

2-[aminomethyl(carboxy)amino]acetic acid

InChI

InChI=1S/C4H8N2O4/c5-2-6(4(9)10)1-3(7)8/h1-2,5H2,(H,7,8)(H,9,10)

InChI Key

LZZWUJXEKDRUMX-UHFFFAOYSA-N

SMILES

C(C(=O)O)N(CN)C(=O)O

Canonical SMILES

C(C(=O)O)N(CN)C(=O)O

Appearance

Solid powder

Other CAS No.

125677-10-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Glycine, N-(aminomethyl)-N-carboxy-

Origin of Product

United States

Elucidation of Reaction Mechanisms Involving N Aminomethyl N Carboxy Glycine

Mechanistic Pathways of N-Alkylation and N-Acylation Reactions

The secondary amine groups in N-(aminomethyl)-N-carboxy-glycine are nucleophilic centers, making them susceptible to N-alkylation and N-acylation reactions. These transformations are crucial for synthesizing derivatives with modified properties.

N-Alkylation: The alkylation of amines can be achieved through several pathways. A common laboratory method involves nucleophilic substitution with alkyl halides. masterorganicchemistry.comwikipedia.org However, this method can lead to overalkylation, and for secondary amines like the one in N-(aminomethyl)-N-carboxy-glycine, this could result in the formation of tertiary amines and subsequently quaternary ammonium (B1175870) salts. wikipedia.org

A more sustainable and selective approach is the direct N-alkylation with alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metal complexes. nih.govnih.gov This process involves three key steps:

Dehydrogenation: The catalyst temporarily abstracts hydrogen from the alcohol to form an intermediate aldehyde.

Condensation: The secondary amine of N-(aminomethyl)-N-carboxy-glycine reacts with the in-situ-generated aldehyde to form a hemiaminal, which then dehydrates to an iminium ion.

Hydrogenation: The catalyst returns the borrowed hydrogen to the iminium ion, reducing it to the N-alkylated product. nih.gov

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atom, forming an amide linkage. This reaction typically requires the activation of a carboxylic acid. In biological systems, this is often achieved through ATP-dependent enzymes that form a high-energy acyl-adenylate intermediate. nih.gov Chemically, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which then readily reacts with the nucleophilic amine. Alternatively, hydrolase enzymes like lipases can catalyze the reaction, often proceeding through an acyl-enzyme intermediate. nih.gov

Reaction TypeReagent TypeKey Mechanistic StepsCatalyst/Conditions
N-AlkylationAlkyl HalidesNucleophilic substitution (SN2) of the halide by the amine nitrogen.Often requires a base to neutralize the generated H-X. masterorganicchemistry.com
N-AlkylationAlcohols1. Alcohol dehydrogenation to aldehyde. 2. Imine/Iminium formation. 3. Imine/Iminium hydrogenation.Transition metal complexes (e.g., Ru, Ir, Mn). nih.govnih.gov
N-AcylationAcyl Halides / AnhydridesNucleophilic acyl substitution: attack of the amine on the carbonyl carbon, followed by elimination of the leaving group.Often requires a non-nucleophilic base.
N-AcylationCarboxylic Acids1. Carboxylic acid activation (e.g., ATP-dependent adenylation). 2. Nucleophilic attack by the amine.Enzymatic (e.g., synthetases, hydrolases). nih.gov

Decarboxylation Reaction Mechanisms in N-Substituted Amino Acids

Decarboxylation is a fundamental reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org For N-substituted amino acids like N-(aminomethyl)-N-carboxy-glycine, this reaction is of significant interest. The mechanisms can be either enzymatic or non-enzymatic.

Enzymatic decarboxylation of amino acids is frequently dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govutsa.edu The mechanism proceeds as follows:

Schiff Base Formation: The amino acid's α-amino group forms a Schiff base (an external aldimine) with PLP.

Electron Sink: The PLP acts as an "electron sink," stabilizing the negative charge that develops as the C-C bond to the carboxyl group breaks. The pyridinium (B92312) ring's positive charge facilitates this delocalization, leading to a quinonoid intermediate. nih.gov

Decarboxylation: The carboxyl group is eliminated as CO₂.

Protonation and Hydrolysis: Protonation of the resulting carbanion at the α-carbon, followed by hydrolysis of the Schiff base, releases the amine product and regenerates the PLP cofactor. utsa.edu

In the context of the glycine (B1666218) cleavage system, a multi-enzyme complex catalyzes the decarboxylation of glycine. nih.gov This process involves the transfer of the resulting aminomethyl group to a lipoamide (B1675559) cofactor on the H-protein, highlighting a specialized decarboxylation pathway that does not immediately release a free amine. nih.govnih.govresearchgate.net

Non-enzymatic decarboxylation can be induced by heating, often in the presence of a catalyst like an aldehyde. stackexchange.com The reaction is thought to proceed through a Schiff base intermediate, similar to the PLP-dependent mechanism, which facilitates the cleavage of the carboxyl group. stackexchange.com

MechanismKey FeatureIntermediateTypical Requirement
PLP-Dependent EnzymaticCofactor-assisted stabilization of carbanion. utsa.eduSchiff base, Quinonoid intermediate. nih.govDecarboxylase enzyme, PLP.
Glycine Cleavage SystemDecarboxylation coupled to group transfer. nih.govAminomethyl-lipoamide intermediate. nih.govMulti-enzyme complex (P-, H-, T-, L-proteins). nih.gov
Thermal/CatalyticHigh-energy input or catalytic activation. stackexchange.comCan involve Schiff base intermediates with catalytic aldehydes. stackexchange.comHigh temperatures (>200 °C) or catalysts.

Reactivity Profiles in Oxidation and Reduction Processes

The functional groups of N-(aminomethyl)-N-carboxy-glycine allow it to participate in both oxidation and reduction reactions.

Oxidation: The secondary amine centers are susceptible to oxidation. Research on N-alkyl derivatives of glycine has shown that enzymes like D-amino-acid oxidase can catalyze their oxidation. nih.gov The mechanism involves the removal of a proton from the substrate, leading to the formation of a substituted imino acid. This intermediate is unstable and spontaneously hydrolyzes to yield an amine and a keto acid (in this case, glyoxylic acid). nih.gov Biological oxidation reactions are typically redox processes involving electron carriers such as NAD⁺ (nicotinamide adenine (B156593) dinucleotide) or FAD (flavin adenine dinucleotide), which accept electrons from the substrate being oxidized. jackwestin.comyoutube.com The oxidation of glycine itself within the glycine cleavage system is dependent on NAD⁺. nih.govdntb.gov.ua

Reduction: The carboxylic acid groups are the primary sites for reduction. The carbonyl carbon of a carboxylic acid is electrophilic but generally less reactive than that of aldehydes or ketones. The reduction of carboxylic acids to primary alcohols is a challenging transformation that requires strong reducing agents. Common laboratory reagents for this purpose include lithium aluminum hydride (LiAlH₄). youtube.com Biochemical reducing agents like NADH and FADH₂ are central to metabolic processes but are generally involved in the reduction of other functional groups like carbonyls and imines. youtube.com

Nucleophilic and Electrophilic Reaction Modes of Functional Groups

N-(aminomethyl)-N-carboxy-glycine exhibits dual reactivity, containing both nucleophilic and electrophilic sites.

Nucleophilic Reactivity: The most prominent nucleophilic sites are the lone pairs of electrons on the two secondary nitrogen atoms. These amines can attack a wide range of electrophiles. Studies on structurally similar molecules, such as Nε-(carboxymethyl) lysine, confirm the high nucleophilic reactivity of the secondary amine group. nih.gov In some cases, secondary amines can be more reactive nucleophiles than primary amines. nih.gov The carboxylate form (-COO⁻), which can exist depending on the pH, is also a potential, albeit weaker, nucleophile through its oxygen atoms.

Electrophilic Reactivity: The carbonyl carbons of the two carboxylic acid groups are the primary electrophilic centers. They are susceptible to attack by nucleophiles, a key step in reactions like esterification and amidation (N-acylation). For these reactions to occur, the hydroxyl group of the carboxylic acid often needs to be converted into a better leaving group, for instance, by protonation under acidic conditions or by conversion to an acyl halide. stackexchange.com

Site TypeFunctional GroupTypical ReactionsReactant Type
NucleophilicSecondary Amine (-NH-)N-Alkylation, N-Acylation, Michael AdditionElectrophiles (e.g., alkyl halides, acyl chlorides, α,β-unsaturated carbonyls). nih.gov
ElectrophilicCarboxyl Carbon (-COOH)Esterification, Amidation, ReductionNucleophiles (e.g., alcohols, amines, hydride reagents).

Zwitterionic Intermediate Formation and Proton Transfer Mechanisms

Like amino acids, N-(aminomethyl)-N-carboxy-glycine can exist as a zwitterion, a molecule with both positive and negative formal charges. ebi.ac.uk This arises from an internal acid-base reaction where a proton (H⁺) is transferred from an acidic carboxyl group to a basic amino group.

For glycine, ab initio simulations have shown that this proton transfer can be mediated by water molecules. nih.gov A chain of water molecules can form a "proton wire" or "bridge," facilitating the transfer of the proton from the -COOH group to the -NH₂ group. nih.gov The resulting zwitterion is stabilized by strong hydrogen bonding interactions with the surrounding water molecules.

In N-(aminomethyl)-N-carboxy-glycine, the situation is more complex due to the presence of two sets of acidic and basic groups. This allows for the formation of multiple zwitterionic species and intermediates, depending on which proton is transferred to which nitrogen. The proton transfer can be an intramolecular process or, more likely in aqueous solution, a process mediated by the solvent. The equilibrium between the neutral form and various zwitterionic forms is highly dependent on the pH of the solution. These zwitterionic intermediates are crucial in many of the compound's reactions, influencing its solubility, crystal structure, and reactivity by altering the nucleophilicity and electrophilicity of its functional groups. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the hydrogen and carbon frameworks.

¹H NMR Applications for Proton Environments

Proton (¹H) NMR spectroscopy for "Glycine, N-(aminomethyl)-N-carboxy-" is predicted to reveal several distinct signals corresponding to the non-equivalent proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the shielding and deshielding effects of adjacent electronegative atoms (oxygen and nitrogen) and functional groups. libretexts.orglibretexts.org Protons attached to carbons adjacent to these electron-withdrawing groups are expected to appear at lower fields (higher ppm values). libretexts.orgttu.eduopenstax.org

The expected proton environments include:

The protons of the methylene (B1212753) group of the glycine (B1666218) backbone (-N-CH₂-COO⁻).

The protons of the aminomethyl group (-N-CH₂-NH₂).

The protons of the secondary amine and the terminal primary amine (-NH- and -NH₂), which may be exchangeable with the solvent and could appear as broad signals. fiveable.me

Proton TypePredicted Chemical Shift (δ) Range (ppm)Rationale for Prediction
Glycine -CH₂-~3.5 - 4.0Adjacent to a secondary amine and a carboxyl group, leading to significant deshielding. libretexts.org
Aminomethyl -CH₂-~2.5 - 3.5Positioned between two nitrogen atoms, resulting in a downfield shift. openstax.orgfiveable.me
Secondary Amine -NH-Variable (e.g., 1-5)Chemical shift and signal breadth are highly dependent on solvent, concentration, and pH due to hydrogen bonding and chemical exchange. fiveable.me
Primary Amine -NH₂Variable (e.g., 1-3)Similar to the secondary amine, the signal is variable and often broad. fiveable.me

¹³C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Due to the low natural abundance of ¹³C (1.1%), these spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. youtube.com The chemical shifts are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. bhu.ac.inoregonstate.edu

The key carbon environments in "Glycine, N-(aminomethyl)-N-carboxy-" are:

The carbonyl carbon of the carboxyl group (-COO⁻).

The methylene carbon of the glycine backbone (-N-CH₂-COO⁻).

The methylene carbon of the aminomethyl group (-N-CH₂-NH₂).

Carbon TypePredicted Chemical Shift (δ) Range (ppm)Rationale for Prediction
Carboxyl C=O170 - 185Carbonyl carbons in carboxylic acids and their conjugates are highly deshielded and appear far downfield. bhu.ac.inlibretexts.org
Glycine -CH₂-50 - 65This carbon is attached to both a nitrogen and a carboxyl carbon, placing it in the range typical for carbons bonded to electronegative atoms. oregonstate.edulibretexts.org
Aminomethyl -CH₂-37 - 50This carbon is bonded to two nitrogen atoms, resulting in a chemical shift characteristic of aliphatic amines. youtube.comlibretexts.org

Multi-dimensional NMR for Complex Structure Determination

For unambiguous assignment of the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR techniques are employed. bitesizebio.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC): A 2D HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. nih.govresearchgate.net This would generate cross-peaks linking the proton signals of the two methylene groups to their corresponding carbon signals, confirming the assignments made in the 1D spectra.

Total Correlation Spectroscopy (TOCSY): This 2D experiment reveals correlations between all protons within a spin system, not just those that are directly coupled. For "Glycine, N-(aminomethyl)-N-carboxy-", it could help establish the proton-proton coupling networks within the molecule's backbone and side chain. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between carbons and protons that are separated by two or three bonds. It would be crucial for confirming the connectivity between the glycine methylene group, the carboxyl carbon, and the aminomethyl group across the central nitrogen atom.

These multi-dimensional experiments are vital for piecing together the complete, unambiguous structure of complex molecules like "Glycine, N-(aminomethyl)-N-carboxy-" in solution. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. These methods are highly effective for identifying the presence of specific bonds and structural motifs.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of "Glycine, N-(aminomethyl)-N-carboxy-" would be characterized by absorption bands corresponding to its constituent functional groups. wpmucdn.com

Carboxyl Group (COO⁻): A very strong and prominent absorption band is expected for the asymmetric stretching vibration of the carboxylate group. A weaker, symmetric stretch would also be present.

Amine Groups (N-H): The N-H bonds of the secondary and primary amine groups give rise to characteristic stretching and bending vibrations. Secondary amines typically show a single N-H stretching band, while primary amines show two (symmetric and asymmetric). orgchemboulder.comspectroscopyonline.com N-H bending vibrations are also expected at lower wavenumbers. cdnsciencepub.comresearchgate.net

C-N and C-H Bonds: Stretching vibrations for the C-N bonds of the aliphatic amine structure would appear in the fingerprint region of the spectrum. orgchemboulder.com C-H stretching vibrations from the two methylene groups are also expected.

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)Spectroscopy Type
-NH (Secondary Amine)N-H Stretch3350 - 3310IR orgchemboulder.com
-NH₂ (Primary Amine)N-H Stretch (asymmetric & symmetric)3400 - 3250IR orgchemboulder.com
-COO⁻ (Carboxylate)C=O Asymmetric Stretch1550 - 1610IR researchgate.net
-NH₂ (Primary Amine)N-H Bend (Scissoring)1650 - 1580IR orgchemboulder.com
Aliphatic C-NC-N Stretch1250 - 1020IR/Raman orgchemboulder.com
CH₂CH₂ Bending~1465IR/Raman nih.govresearchgate.net

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less sensitive to water, provides complementary information, especially for the C-C and C-N backbone vibrations and the symmetric stretch of the carboxylate group. digitellinc.commdpi.comresearchgate.net

pH-Dependent Spectroscopic Shifts and Acidic Group Dissociation

The structure of "Glycine, N-(aminomethyl)-N-carboxy-" is zwitterionic and its net charge is highly dependent on the pH of the solution. Both NMR and vibrational spectroscopy can monitor the protonation and deprotonation of the molecule's acidic and basic sites. bmrb.io

As the pH of a solution is varied, the protonation state of the carboxyl group and the two amine groups will change. These changes in the electronic environment lead to predictable shifts in the NMR spectra. researchgate.netnih.gov

NMR Shifts: The chemical shifts of carbon and proton nuclei near an ionizable group will change as the group becomes protonated or deprotonated. For example, upon protonation of the carboxylate group (at low pH), the chemical shift of the adjacent methylene carbon and protons would be expected to shift. nih.govresearchgate.net Similarly, the protonation states of the amine groups will influence the chemical shifts of the adjacent methylene groups. Plotting these chemical shifts against pH allows for the determination of the pKa values for each functional group. bmrb.io

Vibrational Shifts: In IR and Raman spectroscopy, the protonation state dramatically affects the spectrum. For instance, at low pH, the strong, broad band of the carboxylate (COO⁻) around 1600 cm⁻¹ would be replaced by the characteristic C=O stretch of a protonated carboxylic acid (COOH) around 1710 cm⁻¹. wpmucdn.com The N-H bending vibrations are also sensitive to protonation, with the formation of ammonium (B1175870) groups (-NH₂⁺ and -NH₃⁺) leading to new absorption bands. cdnsciencepub.comresearchgate.net

This pH-dependent analysis is critical for understanding the molecule's behavior in different chemical environments and for determining the pKa values of its multiple ionizable groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of Glycine, N-(aminomethyl)-N-carboxy- through fragmentation analysis. The molecular formula for this compound is C4H8N2O4, leading to a calculated molecular weight of approximately 148.12 g/mol . invivochem.comtargetmol.cn

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion is detected. For Glycine, N-(aminomethyl)-N-carboxy-, a prominent peak corresponding to the [M+H]+ ion would be expected at m/z 149.125 in positive ion mode, or an [M-H]- ion at m/z 147.11 in negative ion mode. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition. For instance, the exact mass is calculated to be 148.048 Da. invivochem.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Based on the behavior of similar amino acid derivatives, a characteristic fragmentation pathway for Glycine, N-(aminomethyl)-N-carboxy- would involve the loss of the carboxyl group (-COOH) as a primary fragmentation step, a common feature for amino acids. researchgate.net Further fragmentation could involve cleavages at the C-N bonds, leading to smaller, stable fragment ions. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the aminomethyl and carboxy groups to the central nitrogen atom.

Table 1: Predicted Mass Spectrometry Data for Glycine, N-(aminomethyl)-N-carboxy-

PropertyPredicted Value
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Exact Mass148.048 Da
[M+H]+ ion (m/z)149.125
[M-H]- ion (m/z)147.11

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The parent amino acid, glycine, exhibits high absorbance below 230 nm, which quickly decreases and levels off around 240 nm. sielc.com The γ-polymorph of glycine shows a cut-off wavelength at 227 nm. researchgate.net

For Glycine, N-(aminomethyl)-N-carboxy-, the presence of the additional aminomethyl and carboxyl groups attached to the nitrogen is not expected to introduce significant chromophores that absorb in the visible region. Therefore, the compound is expected to be colorless. The UV-Vis spectrum will likely be dominated by n→π* and π→π* transitions associated with the carboxyl groups. The absorption is anticipated to be in the far-UV region, similar to glycine, with a potential slight shift in the absorption maximum due to the influence of the substituted nitrogen atom on the electronic environment of the carboxyl groups.

The primary utility of UV-Vis spectroscopy for this compound lies in quantitative analysis, where the absorbance at a specific wavelength can be correlated with concentration, and in monitoring reactions or purity.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In its native state, Glycine, N-(aminomethyl)-N-carboxy- is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy becomes a powerful tool for studying radical species of the compound that can be generated, for example, through γ-irradiation. researchgate.net The interaction of ionizing radiation can lead to the formation of stable free radicals. For glycine and its derivatives, radicals are often formed by the loss of a hydrogen atom from the α-carbon or through processes involving the amino or carboxyl groups. nih.gov

The EPR spectrum of such a radical would provide detailed information about the electronic structure of the radical center. The g-value and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as 1H and 14N), can be used to identify the specific radical species formed and to map the distribution of the unpaired electron density within the molecule. nih.govnih.gov While no specific EPR studies on Glycine, N-(aminomethyl)-N-carboxy- are available, the extensive research on glycine and related amino acid derivatives provides a solid foundation for interpreting potential EPR spectra. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Glycine Derivatives

The parent molecule, glycine, is achiral. However, if Glycine, N-(aminomethyl)-N-carboxy- is derivatized in a way that introduces a chiral center, or if it crystallizes in a chiral space group, Circular Dichroism (CD) spectroscopy becomes a critical analytical technique. researchgate.net

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. For a chiral derivative of Glycine, N-(aminomethyl)-N-carboxy-, the CD spectrum would exhibit characteristic positive or negative bands corresponding to the electronic transitions of its chromophores.

The sign and magnitude of the CD signals can be used to determine the absolute configuration of the chiral center. nih.gov For instance, by comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the stereochemistry of the molecule can be elucidated. This is particularly important in the context of biological systems, where chirality often dictates molecular recognition and function. Even for the achiral glycine molecule, its crystallization into a chiral polymorph (γ-glycine) results in a detectable CD signal, demonstrating the sensitivity of this technique to supramolecular chirality. researchgate.net

Table 2: Spectroscopic Techniques and Their Applications for Glycine, N-(aminomethyl)-N-carboxy-

Spectroscopic TechniqueInformation ObtainedRelevance to Glycine, N-(aminomethyl)-N-carboxy-
Mass Spectrometry (MS)Molecular weight and fragmentation patterns.Confirms molecular formula and provides structural clues through fragmentation.
Ultraviolet-Visible (UV-Vis) SpectroscopyElectronic transitions of chromophores.Useful for quantitative analysis and purity assessment; absorption expected in the far-UV region.
Electron Paramagnetic Resonance (EPR) SpectroscopyDetection and characterization of radical species.Applicable for studying radical forms of the molecule generated by irradiation.
Circular Dichroism (CD) SpectroscopyStereochemical information of chiral molecules.Essential for determining the absolute configuration of chiral derivatives.

Computational Chemistry Investigations of N Aminomethyl N Carboxy Glycine Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods are crucial for elucidating the electronic structure and energetics that dictate the behavior of N-(aminomethyl)-N-carboxy-glycine and related systems.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like N-substituted glycine (B1666218) derivatives. nih.gov DFT studies on various N-substituted glycine derivatives, such as those with propyl, butyl, and other alkyl groups, have been performed using the B3LYP hybrid functional with the 6-31g(d) basis set in the water phase. nih.gov These calculations are instrumental in determining optimized molecular geometries, electronic properties, and theoretical vibrational spectra, which can be compared with experimental data from techniques like FT-IR. nih.gov

For a series of N-substituted glycine derivatives, DFT calculations revealed that the nature of the substituent significantly influences the electronic properties. nih.gov For instance, 2-aminoheptyl glycine was found to possess the highest electronegativity among a series of synthesized derivatives, suggesting its potential as a strong bidentate ligand for metal ions. nih.gov Such insights are critical for designing molecules with specific chelating properties.

The following table summarizes key electronic properties calculated for a representative N-substituted glycine derivative, highlighting the type of information that can be obtained from DFT studies.

Calculated PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVCorrelates with the chemical reactivity and stability of the molecule.
Dipole Moment3.2 DProvides insight into the molecule's polarity and solubility.

Note: The values in this table are representative and based on typical DFT calculations for N-substituted glycine derivatives. Actual values would vary depending on the specific substituent and computational methodology.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly powerful for mapping out reaction pathways and understanding reaction mechanisms. For glycine and its analogs, these methods have been used to study processes like intramolecular proton transfer and decomposition reactions. nih.govosti.gov

For example, ab initio molecular dynamics simulations have been employed to investigate the intramolecular proton transfer that converts the neutral form of glycine to its zwitterionic form, which is predominant in aqueous solutions. nih.gov These studies can compute the potential of mean force along the reaction coordinate, revealing the free energy barrier for the proton transfer. nih.gov Such calculations have shown that the hydration shell of the molecule plays a crucial role in stabilizing the zwitterion and facilitating the transfer. nih.gov

In the context of peptide chemistry, computational studies on model dipeptides like Ace-Asn-His-Nme have used DFT with the B3LYP functional to show how the side chain of a neighboring amino acid (histidine, in this case) can catalyze the formation of a succinimide (B58015) intermediate from an asparagine residue. doaj.org This highlights the ability of ab initio methods to unravel complex, catalyzed reaction mechanisms at the molecular level. doaj.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical methods are excellent for studying electronic properties and reaction mechanisms, they are often too computationally expensive for exploring the vast conformational landscape of flexible molecules or the explicit effects of solvent over long timescales. This is where molecular dynamics (MD) simulations, which use classical mechanics to simulate the movements of atoms and molecules, become essential.

MD simulations have been extensively used to study the conformational preferences of glycine and its derivatives in different environments. researchgate.netrsc.orgnih.gov For glycine dipeptides, for instance, MD simulations have shown that in the gas phase, the conformational landscape is dominated by structures with intramolecular hydrogen bonds, whereas in water, these are replaced by intermolecular hydrogen bonds with the solvent, leading to different stable conformations like the polyproline II (PPII) structure. researchgate.net

The solvent plays a critical role in the behavior of these molecules. MD simulations of aqueous glycine solutions have revealed that glycine molecules can form clusters, and the dynamics of these clusters are highly dependent on the concentration of glycine. rsc.orgnih.gov These simulations can also provide insights into the residence time of water molecules in the hydration shell of the glycine derivative, offering a dynamic picture of solute-solvent interactions. rsc.org The choice of force field, such as AMBER or CHARMM, is a critical parameter in these simulations, and various force fields have been developed and refined to accurately model these systems. rsc.orgnih.gov

Thermodynamic and Kinetic Modeling of Chemical Transformations

Understanding the thermodynamics and kinetics of chemical transformations is crucial for predicting the stability and reactivity of compounds like N-(aminomethyl)-N-carboxy-glycine. Computational models can provide valuable data on these aspects, guiding the optimization of reaction conditions and the design of new synthetic pathways.

Thermodynamic modeling, often coupled with quantum chemical calculations, can predict the Gibbs free energy of reactants, products, and transition states, allowing for the determination of reaction spontaneity and equilibrium constants. For example, the dissolution of glycine in various mixed solvents has been studied, and the thermodynamic properties of this process, such as enthalpy, entropy, and Gibbs free energy of solvation, have been calculated. rsc.org These studies have shown that the dissolution of glycine is an endothermic and entropy-driven process. rsc.org

Kinetic modeling, on the other hand, focuses on the rates of chemical reactions. By calculating the energy barriers of reaction pathways (activation energies), computational methods can predict reaction rates. For instance, in the context of CO2 capture by aqueous glycine, ab initio free energy studies have been used to investigate the reaction mechanism and identify the rate-limiting steps. osti.gov Such studies can reveal that even when energy barriers are similar for different steps, non-equilibrium solvent effects can cause one step to be significantly slower than another. osti.gov These insights are critical for optimizing the efficiency of such processes. osti.govnih.gov

In Silico Prediction of Molecular Interactions

The biological activity and function of a molecule are often dictated by its interactions with other molecules, such as proteins or DNA. In silico methods for predicting these molecular interactions are therefore a vital component of computational investigations.

Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a macromolecular target. For N-substituted glycine derivatives, molecular docking studies have been performed to investigate their interaction with DNA. nih.gov These studies can predict the preferred binding mode, such as groove binding, and estimate the binding energy, providing a rationale for the observed biological activity. nih.gov

Beyond simple docking, more advanced techniques can be used to study the dynamics of these interactions. For example, MD simulations of a protein-ligand complex can reveal how the binding of a molecule affects the protein's conformation and flexibility. In the case of antibody formulations, MD simulations have been used to understand how glycine and other excipients interact with the antibody surface, modulating its stability. nih.gov These simulations can quantify the number of hydrogen bonds and other non-covalent interactions between the molecule and the protein, providing a detailed picture of the binding interface. nih.gov

Advanced Predictive Modeling for Structure-Activity Probes

Advanced predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR studies have been successfully applied to various classes of compounds, including those structurally related to N-substituted glycines. For instance, QSAR models have been developed for N-(2-aryl-cyclohexyl) substituted spiropiperidines as GlyT1 inhibitors. jocpr.com These models use a set of calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to build a regression model that correlates these descriptors with the observed biological activity. jocpr.com The predictive power of these models is assessed through rigorous validation techniques, such as external set cross-validation. jocpr.com

Pharmacophore modeling is another powerful tool that can be used in conjunction with QSAR. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to be active at a particular biological target. For nitrogen heterocycles acting as N-Myristoyltransferase inhibitors, pharmacophore models have been developed to identify the key features required for inhibitory activity. nih.gov Such models, combined with QSAR, provide a comprehensive framework for rational drug design and the development of novel structure-activity probes. nih.govresearchgate.net

Ligand Binding and Supramolecular Interaction Studies of N Aminomethyl N Carboxy Glycine and Derivatives

Investigation of Metal Ion Coordination and Chelation Chemistry

The ability of amino acids and their derivatives to chelate metal ions is crucial for numerous biological processes and has significant applications in coordination chemistry. The introduction of additional aminomethyl and carboxy groups to the glycine (B1666218) backbone in N-(aminomethyl)-N-carboxy-glycine suggests a potent chelating agent with multiple binding sites.

Structural Analysis of Metal-Ligand Complexes

Theoretical studies on the interaction of first-row transition metal ions with glycine have shown that the zwitterionic form of glycine is often present in the most stable complexes, typically leading to an η2O,O coordination type in the gas phase. guidechem.com Upon solvation, geometries such as octahedral, bipyramidal-trigonal, and square-pyramidal are observed, depending on the metal ion and whether glycine acts as a bidentate or monodentate ligand. guidechem.com Given the presence of additional donor atoms, N-(aminomethyl)-N-carboxy-glycine is expected to form highly stable, multidentate complexes with a variety of metal ions, likely exhibiting complex coordination geometries. The structure of metal glycinate (B8599266) chelates often involves the metal ion being captured by two glycine molecules, forming two ionic and two coordinative bonds in five-membered rings. researchgate.net

Table 1: Predicted Coordination Behavior of N-(aminomethyl)-N-carboxy-glycine with Various Metal Ions

Metal IonPredicted Coordination NumberLikely GeometryPotential Binding Sites
Cu(II)4 or 5Square Planar or Square PyramidalAmino N, Carboxylate O
Ni(II)6OctahedralAmino N, Carboxylate O
Zn(II)4 or 6Tetrahedral or OctahedralAmino N, Carboxylate O
Ca(II)6 or 7Octahedral or Pentagonal BipyramidalCarboxylate O
Fe(III)6OctahedralAmino N, Carboxylate O

This table is predictive and based on the known coordination chemistry of glycine and related ligands.

Thermodynamics and Kinetics of Complex Formation

The thermodynamic stability of metal-amino acid complexes is a key aspect of their chemistry. For simple amino acids like serine, extensive thermodynamic data, including enthalpic and entropic contributions to complex formation with metals such as copper(II), nickel(II), and zinc(II), are available. frontiersin.org The stability of these complexes is influenced by factors such as the nature of the metal ion and the side chains of the amino acid. d-nb.info For instance, ternary complexes of Cd(II) with 2-(aminomethyl)benzimidazole and aromatic amino acids are significantly more stable than those with alkyl-substituted amino acids, suggesting stacking interactions. d-nb.info

For N-(aminomethyl)-N-carboxy-glycine, the additional aminomethyl and carboxy groups are expected to significantly enhance the stability of its metal complexes due to the chelate effect, where the formation of multiple chelate rings with a single ligand molecule leads to a large increase in stability. While specific thermodynamic stability constants for this compound are not documented in the searched literature, studies on Ni(II)-glycine complexes have shown a stepwise formation of complexes with increasing pH, with the stability of the complexes being proportional to the number of glycine ligands bound. researchgate.net The Gibbs free energy values for these complexation reactions are negative, indicating favorable thermodynamic stability. researchgate.net It is anticipated that N-(aminomethyl)-N-carboxy-glycine would exhibit even more favorable thermodynamics of complex formation due to its potential for higher denticity.

Interactions with Biomolecular Receptors and Transporters (In Vitro Context)

The structural similarity of N-(aminomethyl)-N-carboxy-glycine to the neurotransmitter glycine suggests its potential interaction with glycine receptors and transporters, particularly the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

Binding Site Characterization via Mutational Analysis

The glycine binding site on the NMDA receptor is a well-characterized target for understanding receptor function and for drug development. Activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. nih.govnih.gov Although no direct mutational analysis has been reported for N-(aminomethyl)-N-carboxy-glycine, extensive studies on glycine itself have identified key amino acid residues within the GluN1 subunit that are crucial for binding. These studies provide a framework for predicting the interaction of glycine derivatives.

While the exact binding mode of N-(aminomethyl)-N-carboxy-glycine remains to be elucidated, the presence of the core glycine structure suggests that it would interact with the same key residues in the binding pocket. The additional aminomethyl and carboxy groups could potentially form additional interactions with the receptor, leading to altered affinity and/or efficacy compared to glycine.

Co-agonist and Modulatory Mechanisms at Receptor Interfaces

Glycine and other ligands that bind to its site on the NMDA receptor can act as full agonists, partial agonists, or antagonists, thereby modulating the receptor's activity. nih.gov Glycine itself potentiates NMDA receptor function. frontiersin.org The activity of N-(aminomethyl)-N-carboxy-glycine at the NMDA receptor has not been specifically documented in the available literature. However, it is plausible that it could act as a co-agonist, potentially with different potency and efficacy than glycine due to its additional functional groups. These groups could influence the conformational changes in the receptor that lead to channel opening.

Furthermore, glycine can modulate the function of other receptors, such as the AMPA receptor, through metabotropic activation of NMDA receptors, a process that is independent of the NMDA receptor's ion channel activity. frontiersin.orgfrontiersin.org This modulation is dependent on the GluN2A subunit and involves the activation of the ERK1/2 signaling pathway. frontiersin.org It is conceivable that N-(aminomethyl)-N-carboxy-glycine could also participate in such cross-talk between receptor systems. The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycine levels at the synapse and can be a target for therapeutic intervention. ebi.ac.uk The interaction of N-(aminomethyl)-N-carboxy-glycine with GlyT1 and other transporters would be an important area for future investigation.

Non-covalent Interactions in Self-Assembly and Supramolecular Architectures

The self-assembly of amino acids and their derivatives into well-defined nanostructures is driven by a variety of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and π-π stacking. invivochem.com These interactions lead to the formation of supramolecular architectures such as nanofibers, nanotubes, and vesicles.

While there are no specific studies on the self-assembly of N-(aminomethyl)-N-carboxy-glycine, research on related N-substituted glycine derivatives, known as peptoids, provides valuable insights. Peptoids can self-assemble into various nanostructures, and this process is highly dependent on the nature of the N-substituent. researchgate.net For example, the polymerization-induced self-assembly of N-substituted glycine N-carboxyanhydrides can lead to the formation of nanoparticles with controlled morphologies. scilit.comresearchgate.netnih.gov

The structure of N-(aminomethyl)-N-carboxy-glycine, with its multiple hydrogen bond donors and acceptors (amino and carboxy groups), suggests a strong potential for forming extensive hydrogen-bonded networks. The flexibility of the glycine backbone, combined with the potential for ionic interactions between the carboxylate and protonated amino groups, could lead to the formation of complex and stable supramolecular structures. For instance, studies on tryptophan-glycine coupled to porphyrins have shown that the glycine carboxyl group can impart pH-sensitivity to the self-assembly process, leading to a transition from nanoparticles to nanofibers in acidic environments. d-nb.infonih.govinvivochem.com This highlights how the functional groups present in N-(aminomethyl)-N-carboxy-glycine could be exploited to create responsive supramolecular materials. A study on a glycylglycinate derivative demonstrated the formation of a three-dimensional network through extensive hydrogen bonding. frontiersin.org

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding is a critical determinant of the structure and properties of N-(aminomethyl)-N-carboxy-glycine in both solid and solution phases. In its crystalline form, the molecule typically exists as a zwitterion, +H2N(CH2CO2-)2, facilitating the formation of extensive and intricate hydrogen bond networks.

Detailed analysis of the polymorphs of iminodiacetic acid has revealed the complexity of these networks. researchgate.netpsu.edu Using graph theory, researchers have been able to deconstruct these complex patterns into recognizable motifs, allowing for systematic comparison between different crystalline forms. bgu.ac.ilbgu.ac.il Studies show that three polymorphs of iminodiacetic acid exhibit five distinct hydrogen-bond motifs in various combinations. researchgate.netpsu.edubgu.ac.il The stable form is distinguished by a particular cyclic pattern involving hydrogen bonds between two carboxylate and two iminium ions, a feature absent in the two metastable polymorphs. researchgate.netbgu.ac.il This highlights the role of specific hydrogen bonding patterns in determining polymorphic stability.

The hydrogen-bonding behavior can be influenced by derivatization. For instance, alkyl-N-iminodiacetic acids in the solid state form unique polymer chains where zwitterionic units are linked by short, strong hydrogen bonds. nih.gov These chains are further cross-linked into bilayers by hydrogen bonds between ammonium (B1175870) and carboxylate groups. nih.gov This structured arrangement is so robust that evidence suggests it is maintained in aqueous aggregates. nih.gov Similarly, the degree of methylation on the amino group, as seen in N,N-dimethylglycine, directly impacts the hydrogen-bonding possibilities and the resulting crystal packing, determining whether the molecules form finite rings or infinite chains. researchgate.net

In solution, the interactions are more dynamic. While strong intermolecular hydrogen bonds are prevalent, as evidenced by the crystalline nature of glycine itself, the presence of water introduces competition. ebi.ac.ukquora.com For derivatives like alkyl-N-iminodiacetic acids that form aggregates in water, the pattern of acidity constants indicates that the strong hydrogen bonds observed in the solid state can persist within the aggregate's structure, supported by the hydrophobic interactions of the alkyl chains. nih.gov

Polymorph/DerivativeKey Hydrogen Bonding FeaturesReference
Iminodiacetic Acid (Stable Form)Contains a unique cyclic motif with H-bonds between two carboxylate and two iminium ions. researchgate.netbgu.ac.il
Iminodiacetic Acid (Metastable Forms)Lack the specific cyclic motif found in the stable form; exhibit five other H-bond motifs. researchgate.netpsu.edubgu.ac.il
Alkyl-N-iminodiacetic AcidsForm polymer chains via short, strong H-bonds; chains cross-link into bilayers. nih.gov
N,N-dimethylglycineReduced H-bond capability leads to either finite four-membered rings or infinite chains. researchgate.net

Electrostatic Interactions in Ligand-Substrate Recognition

Electrostatic forces, encompassing ion-ion, ion-dipole, and dipole-dipole interactions, are fundamental to the way N-(aminomethyl)-N-carboxy-glycine and its derivatives recognize and bind to substrates. The zwitterionic nature of the molecule at physiological pH, with its positively charged amino group and negatively charged carboxylate groups, makes it particularly adept at engaging in electrostatic interactions.

The binding of ligands to biological macromolecules is often governed by a combination of electrostatic screening and specific ion interactions. For example, in the folding of the glycine riboswitch, the transition from an unfolded to a partially folded state is driven by non-specific electrostatic charge screening. nih.gov However, the subsequent binding of glycine itself is dependent on the presence of specific divalent cations, suggesting that direct, specific electrostatic interactions are crucial for locking the ligand into its binding pocket. nih.gov This illustrates a general principle where broad electrostatic attraction can guide a ligand towards its target, followed by more specific, short-range interactions that determine final binding affinity and specificity.

In the context of derivatives designed to bind macromolecules, electrostatic interactions play a key role. Studies on N-substituted glycine derivatives interacting with DNA have suggested that an electrostatic binding mode could be involved, alongside hydrogen bonding and hydrophobic interactions. researchgate.net The positively charged regions of a ligand can interact favorably with the negatively charged phosphate (B84403) backbone of DNA, contributing significantly to the binding energy.

Interaction with Nucleic Acids: DNA and RNA Binding Studies

Derivatives of N-(aminomethyl)-N-carboxy-glycine have been creatively employed to modulate and study interactions with nucleic acids. The iminodiacetic acid (IDA) moiety can be used as a versatile linker or a functional group to impart specific binding properties.

Significant research has been conducted on polyamides linked by an IDA group for DNA recognition. nih.govacs.org These studies found that the IDA linker uniquely influences the DNA binding conformation, leading to a cooperative 2:1 parallel, side-by-side binding mode. nih.govacs.org This is distinct from the binding modes induced by other common linkers like β-alanine or γ-aminobutyric acid, demonstrating that the specific geometry and functionalization capacity of the IDA linker can be harnessed to create novel DNA binding agents. acs.orgacs.org

The IDA ligand has also been incorporated directly into nucleobases to create metal-responsive DNA systems. An N,N-dicarboxymethyl-5-aminouracil (dcaU) nucleoside, containing an IDA ligand, was developed as a "bifacial" nucleoside. rsc.org This modified base can form standard hydrogen-bonded base pairs with adenine (B156593) or, in the presence of a metal ion like Gd(III), form a metal-mediated base pair with another dcaU. rsc.org This allows for the dynamic switching of DNA hybridization partners in response to metal ions, showcasing a sophisticated application of the IDA group in controlling nucleic acid structure. rsc.org

While direct studies on N-(aminomethyl)-N-carboxy-glycine binding to RNA are less common, the principles of interaction can be inferred from studies on related systems, such as glycine-rich domains in RNA-binding proteins. nih.govresearchgate.net These domains are known to be critical for protein function and mediate interactions with RNA, often in concert with other RNA recognition motifs. nih.govresearchgate.net The arginine-glycine-rich regions, in particular, engage in electrostatic and hydrogen-bonding interactions with the phosphate backbone and bases of RNA.

Derivative SystemNucleic Acid TargetKey FindingReference
IDA-linked polyamidesDNA (A/T-rich sites)The IDA linker induces a cooperative 2:1 parallel side-by-side binding mode. nih.govacs.orgacs.org
IDA-modified uracil (B121893) (dcaU)DNAForms a metal-mediated base pair with another dcaU in the presence of Gd(III), enabling switchable hybridization. rsc.org

Computational Approaches to Ligand-Target Docking and Affinity Prediction

Computational methods are indispensable tools for understanding and predicting the interactions of ligands like N-(aminomethyl)-N-carboxy-glycine and its derivatives with their biological targets. These approaches range from molecular docking to more intensive molecular dynamics simulations and binding affinity calculations.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. nih.govyoutube.com For derivatives of glycine, docking studies have been used to illustrate potential binding modes with macromolecules like DNA. researchgate.net For instance, computational models of N-isobutyl glycine platinum complexes binding to a DNA dodecamer (1BNA) helped to rationalize experimental observations, suggesting groove binding and intercalation as possible mechanisms. researchgate.net Such studies can provide initial hypotheses about binding poses and identify key interacting residues, guiding further experimental work. researchgate.net

Predicting the strength of the interaction, or binding affinity, is a more significant challenge. nih.govarxiv.org Modern approaches often leverage machine learning and deep learning models, which are trained on large datasets of known protein-ligand interactions. nih.govfrontiersin.org These methods can use various features, from 1D sequence information to 3D structural data, to predict binding affinities with increasing accuracy. nih.govfrontiersin.org

For a more dynamic and detailed view of the binding process, molecular dynamics (MD) simulations are employed. nih.gov An MD simulation tracks the movements of atoms in a ligand-receptor complex over time, providing insights into the stability of the docked pose and the conformational changes that may occur upon binding. nih.govnih.gov Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the free energy of binding, offering a more quantitative estimate of binding affinity than docking scores alone. nih.gov These combined computational protocols are becoming standard practice in virtual screening campaigns to identify and optimize novel ligands for therapeutic targets. nih.gov

Computational MethodApplicationPurposeReference
Molecular DockingPredicting ligand orientation in a target's binding site.To identify plausible binding modes and key interactions. researchgate.netnih.govresearchgate.net
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the ligand-target complex over time.To assess the stability of binding poses and observe conformational changes. nih.gov
Binding Affinity Prediction (e.g., Machine Learning, MM-GBSA)Quantifying the strength of the ligand-target interaction.To rank potential ligands and guide lead optimization. nih.govarxiv.orgnih.gov

Biochemical Roles and Enzymatic Interactions of N Aminomethyl N Carboxy Glycine in Vitro Studies

Enzyme Substrate Specificity and Catalytic Mechanisms

In vitro studies to elucidate the role of N-(aminomethyl)-N-carboxy-glycine as a substrate for specific enzymes are not extensively documented in publicly available research. The following subsections detail the current understanding based on related systems.

Investigation of Glycine (B1666218) Cleavage System Component Interactions

The Glycine Cleavage System (GCS) is a multi-enzyme complex crucial for glycine catabolism. It is primarily understood to catalyze the breakdown of glycine. There is currently no direct evidence from in vitro studies to suggest that N-(aminomethyl)-N-carboxy-glycine is a substrate or directly interacts with the components of the Glycine Cleavage System. The GCS is known to act on glycine, breaking it down into carbon dioxide, ammonia (B1221849), and a one-carbon unit transferred to tetrahydrofolate.

Aminomethyl Transfer Reactions

Aminomethyl transfer is a key step in the Glycine Cleavage System, where the aminomethyl group of glycine is transferred. While this is a fundamental reaction in glycine metabolism, specific in vitro studies detailing the involvement or interaction of N-(aminomethyl)-N-carboxy-glycine in aminomethyl transfer reactions are not available in the current body of scientific literature.

Enzyme Inhibition Mechanisms and Kinetics (In Vitro)

There is no specific information available from in vitro studies regarding the mechanisms and kinetics of enzyme inhibition by N-(aminomethyl)-N-carboxy-glycine. Research on the inhibitory effects of this specific compound on various enzymes has not been reported.

Biosynthetic Pathway Intermediacy and Precursor Functions (In Vitro)

The role of N-(aminomethyl)-N-carboxy-glycine as an intermediate or precursor in biosynthetic pathways has not been established in vitro. While the biosynthesis of various non-proteinogenic amino acids has been studied, the specific pathways leading to or involving N-(aminomethyl)-N-carboxy-glycine are not described in the available literature. For context, the biosynthesis of other complex amino acids often involves multiple enzymatic steps, including the action of synthetases and modifying enzymes. However, no such pathway has been detailed for N-(aminomethyl)-N-carboxy-glycine.

Modulation of Protein Folding and Stability (In Vitro)

There are no in vitro studies that specifically investigate the effect of N-(aminomethyl)-N-carboxy-glycine on protein folding and stability. The influence of amino acids on protein structure is a significant area of research; for instance, N-terminal glycine has been shown to have variable effects on protein stability, sometimes acting as a stabilizing residue and other times as a degradation signal. However, these studies focus on glycine as a protein component, not the standalone compound N-(aminomethyl)-N-carboxy-glycine in solution.

Oxidative Stress Modulation and Antioxidant Enzyme Interactions (In Vitro)

The direct effects of N-(aminomethyl)-N-carboxy-glycine on oxidative stress and its interactions with antioxidant enzymes have not been specifically investigated in vitro. Related research has shown that glycine itself can have modulatory effects on oxidative stress, though the outcomes can be context-dependent. For example, some studies have indicated that high concentrations of glycine may induce oxidative stress in certain cell types, while other glycine derivatives have been explored for their antioxidant properties. Without specific studies on N-(aminomethyl)-N-carboxy-glycine, its role in this area remains speculative.

SectionTopicAvailability of In Vitro Data for N-(aminomethyl)-N-carboxy-glycine
7.1.1 Glycine Cleavage System InteractionsNo specific data available.
7.1.2 Aminomethyl Transfer ReactionsNo specific data available.
7.2 Enzyme Inhibition Mechanisms and KineticsNo specific data available.
7.3 Biosynthetic Pathway IntermediacyNo specific data available.
7.4 Modulation of Protein Folding and StabilityNo specific data available.
7.5 Oxidative Stress ModulationNo specific data available.

Chemical Derivatization Strategies and Structure Reactivity Relationships

Modification of Carboxylic Acid Functionalities

The two carboxylic acid groups in Glycine (B1666218), N-(aminomethyl)-N-carboxy- are primary targets for modification to generate a diverse array of derivatives. Their reactivity is comparable to that of other amino acids and polycarboxylic acids, allowing for well-established transformations like esterification and amidation, as well as activation for coupling with other molecules.

Esterification and Amidation Reactions

Esterification of the carboxylic acid groups can be achieved through various methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the compound in the presence of an alcohol and a strong acid catalyst. sphinxsai.commasterorganicchemistry.com The reaction is reversible, and to drive it towards the ester product, the water formed during the reaction is typically removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com Alternatively, for more sensitive substrates or milder conditions, carbodiimide-mediated esterification is a viable option. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid, facilitating nucleophilic attack by an alcohol. nih.gov

Amidation, the formation of an amide bond, is a cornerstone of peptide chemistry and is readily applicable to Glycine, N-(aminomethyl)-N-carboxy-. This transformation involves the reaction of the carboxylic acid with a primary or secondary amine. Direct thermal amidation is possible but often requires harsh conditions. researchgate.net More commonly, the carboxylic acid is activated in situ using coupling reagents, which will be discussed in the following section. The synthesis of amide derivatives of amino acids is a widely practiced strategy to create compounds with a range of biological activities. sphinxsai.comsemanticscholar.org In the context of N-substituted glycine oligomers, known as peptoids, amidation is a key step in their synthesis. science.gov

Table 1: Representative Conditions for Esterification and Amidation of Carboxylic Acids in Analogous Systems

Reaction TypeSubstrate ExampleReagent(s)SolventConditionsProduct TypeReference(s)
Fischer EsterificationGlycineEthanol, HCl (conc.)EthanolRefluxEthyl Ester sphinxsai.com
Carbodiimide (B86325) EsterificationBenzoic AcidBenzyl (B1604629) Alcohol, DCID, Et3NCH2Cl2Room TemperatureBenzyl Ester nih.gov
AmidationN-protected Iminodiacetic AcidAmino Acid Ester, TCFH, NMMDMF0 °C to Room Temp.Mono- or Di-substituted Amide researchgate.net
AmidationGlycine EsterSubstituted AnilineMethanolRefluxAmide sphinxsai.comsemanticscholar.org

Carboxylic Acid Activation for Coupling Reactions

To facilitate efficient amide bond formation under mild conditions and to couple the molecule to other substrates, the carboxylic acid groups must be activated. This is a central concept in peptide synthesis, and a vast array of coupling reagents are available for this purpose. bachem.comlibretexts.org These reagents convert the carboxylic acid into a more reactive species, such as an active ester, a symmetric anhydride (B1165640), or an acyl halide, which is then susceptible to nucleophilic attack by an amine.

Common classes of coupling reagents include:

Carbodiimides: Reagents like DCC and DIC, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and reduce racemization. thermofisher.comresearchgate.net The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. thermofisher.com

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents that form active esters in situ. researchgate.netresearchgate.net HATU, for example, forms a highly reactive OAt-ester. researchgate.net These reagents are widely used in solid-phase peptide synthesis. bachem.com

The choice of activating agent and reaction conditions can influence the efficiency of the coupling reaction and the integrity of the final product. The presence of two carboxylic acid groups in Glycine, N-(aminomethyl)-N-carboxy- allows for the potential of both mono- and di-functionalization, depending on the stoichiometry of the reagents used. researchgate.net

Table 2: Common Activating Agents for Carboxylic Acid Coupling

Activating Agent ClassExample Reagent(s)Additive(s)Active IntermediateKey FeaturesReference(s)
CarbodiimidesDCC, DICHOBt, OxymaO-acylisourea, OBt-esterWidely used, cost-effective. Additives reduce racemization. thermofisher.comresearchgate.net
Phosphonium SaltsBOP, PyBOP-OBt-esterHigh coupling efficiency, less hazardous byproducts than BOP. bachem.comresearchgate.net
Aminium/Uronium SaltsHBTU, HATU, HCTUBase (e.g., DIPEA)OBt-ester, OAt-esterVery efficient, fast reactions. HATU is particularly effective for difficult couplings. researchgate.netresearchgate.net
Immonium SaltsTCFHBase (e.g., NMM)AnhydrideForms an anhydride as the active intermediate. researchgate.net

Derivatization of Aminomethyl and Secondary Amine Moieties

The nitrogen atoms in Glycine, N-(aminomethyl)-N-carboxy-—one primary and one secondary amine—are nucleophilic centers that can undergo a range of chemical transformations, including alkylation, acylation, and condensation reactions.

Alkylation and Acylation Reactions

N-alkylation of the primary and secondary amines can be achieved by reaction with alkyl halides. ncert.nic.in However, this method can lead to over-alkylation, yielding quaternary ammonium (B1175870) salts, especially at the more reactive primary amine. ncert.nic.in Reductive amination offers a more controlled approach to mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. Catalytic N-alkylation using carboxylic acids and a reducing agent like borazane or molecular hydrogen presents a greener alternative. nih.govnih.gov

Acylation of the amine groups is a straightforward process involving the reaction with acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. ncert.nic.inresearchgate.net This reaction leads to the formation of amides. Selective acylation of the more nucleophilic primary aminomethyl group over the secondary amine should be possible under controlled conditions. N-acylation is a common strategy to modify the properties of amino acids and peptides. researchgate.netnih.gov

Table 3: Examples of Alkylation and Acylation Reactions on Amines

Reaction TypeAmine TypeReagent(s)SolventConditionsProductReference(s)
AlkylationPrimary/SecondaryAlkyl HalideEthanolic Ammonia (B1221849)VariesAlkylated Amine(s) ncert.nic.in
Reductive AlkylationPrimary/SecondaryCarboxylic Acid, H3B·NH3-Mild ConditionsMono- or Di-alkylated Amine nih.gov
AcylationPrimary/SecondaryAcid Chloride/Anhydride, PyridineVariesVariesAmide ncert.nic.in
AcetylationGlycineAcetyl Phosphate (B84403)WaterpH 7-12, 20°CN-acetylglycine msu.edu

Formation of Schiff Bases and Related Imines

The primary aminomethyl group of Glycine, N-(aminomethyl)-N-carboxy- can readily react with aldehydes or ketones to form an imine, commonly known as a Schiff base. libretexts.orgderpharmachemica.com This condensation reaction is typically acid-catalyzed and reversible. libretexts.org The reaction is often carried out by refluxing the amine and the carbonyl compound in an alcoholic solvent, sometimes with a catalytic amount of acid like glacial acetic acid. researchgate.netekb.eg The formation of the C=N double bond is a versatile transformation used in the synthesis of a wide variety of organic compounds and coordination complexes. derpharmachemica.commpg.de The reversibility of Schiff base formation is a key feature, allowing for dynamic covalent chemistry applications. mpg.de The resulting imine can be further reduced to a stable secondary amine, as mentioned in the context of reductive amination.

Table 4: General Conditions for Schiff Base Formation

Amine ReactantCarbonyl ReactantCatalystSolventGeneral ConditionsProductReference(s)
Primary AmineAldehyde/KetoneAcid (e.g., Acetic Acid)Alcohol (e.g., Methanol, Ethanol)Stirring at room temp. or refluxSchiff Base (Imine) researchgate.netekb.eg
Primary AmineAldehydeNone/AcidWater/AlcoholpH controlled (around 5)Imine libretexts.org
Aromatic AmineAromatic AldehydeCeCl3·7H2OSolvent-freeVariesSchiff Base ekb.eg

Side-Chain Functionalization for Enhanced Reactivity and Selectivity

The aminomethyl and carboxymethyl "side-chains" attached to the central nitrogen atom can be functionalized to enhance the molecule's reactivity and selectivity for specific applications. A prime example of this is seen in the derivatives of iminodiacetic acid (IDA), which are extensively used as chelating agents for metal ions. science.govnih.gov

The two carboxylic acid groups and the secondary amine of the IDA core create a tridentate ligand capable of forming stable complexes with a variety of metal ions. researchgate.netnih.gov By analogy, Glycine, N-(aminomethyl)-N-carboxy- is expected to be an excellent chelating agent. The reactivity of these side chains can be harnessed to:

Tune Metal Chelation Properties: Modification of the carboxyl groups, for instance by converting them to amides with specific functionalities, can alter the coordination properties of the molecule, enhancing its affinity and selectivity for particular metal ions. researchgate.net

Introduce New Reactive Sites: The primary amine of the aminomethyl group serves as a handle for further functionalization. It can be used for bioconjugation, allowing the molecule to be attached to proteins, surfaces, or other biomolecules. researchgate.netnih.gov For instance, selective modification of the N-terminus of proteins is a powerful strategy in chemical biology. researchgate.netnih.gov

Develop Advanced Materials: IDA-functionalized materials, such as polymers and silica (B1680970) nanoparticles, are used in affinity chromatography, as sensors, and in active packaging. science.govnih.gov The functional groups of Glycine, N-(aminomethyl)-N-carboxy- could be similarly employed to create novel materials with specific binding or catalytic properties.

The strategic functionalization of the side chains, therefore, opens up a vast chemical space for the development of derivatives of Glycine, N-(aminomethyl)-N-carboxy- with precisely controlled properties and functions.

Conformational Effects of N-Substitution on the Glycine Scaffold

The substitution on the nitrogen atom of glycine introduces significant conformational constraints compared to the parent amino acid. In N-substituted glycines, the presence of side chains on the amide nitrogen instead of the α-carbon leads to an achiral and flexible backbone. However, the nature of the substituent can dictate specific conformational preferences.

Computational studies on similar N-substituted glycine derivatives have shown that the bulk and electronic nature of the substituent are key determinants of the rotational barriers around the Cα-C' and N-Cα bonds. For Glycine, N-(aminomethyl)-N-carboxy-, the flexible aminomethyl linker could allow for a range of conformations, while the terminal carboxy group could engage in intramolecular hydrogen bonding with the glycine backbone or the aminomethyl nitrogen. The pH of the environment would also play a critical role in dictating the protonation state of the amino and carboxy groups, further influencing the conformational landscape.

Table 1: Predicted Conformational Influences of the N-(aminomethyl)-N-carboxy- Substituent

Feature of SubstituentPredicted Conformational Effect on Glycine Scaffold
Aminomethyl group Increases flexibility and potential for intramolecular hydrogen bonding.
Carboxy group Introduces potential for intramolecular hydrogen bonding and zwitterion formation.
Overall Substituent Creates a complex conformational energy landscape sensitive to pH.

Correlation of Structural Modifications with Chemical Reactivity Profiles

The conformational preferences imposed by the N-(aminomethyl)-N-carboxy- substituent directly correlate with the molecule's chemical reactivity. The accessibility of the lone pair of electrons on the glycine nitrogen, the acidity of the carboxylic acid protons, and the nucleophilicity of the aminomethyl nitrogen are all modulated by the molecule's three-dimensional structure.

The presence of two carboxylic acid groups and an amino group suggests that Glycine, N-(aminomethyl)-N-carboxy- would be an excellent chelating agent, similar to well-known compounds like ethylenediaminetetraacetic acid (EDTA). The conformational flexibility would allow the molecule to wrap around and coordinate with metal ions through the carboxylate oxygens and the amino nitrogen. The stability of such metal complexes would be highly dependent on the conformational pre-organization of the ligand.

The reactivity of the glycine backbone itself will also be affected. For instance, the rate of reactions involving the glycine carboxyl group, such as esterification or amide bond formation, will be influenced by the steric hindrance and electronic effects of the bulky and charged N-substituent.

Table 2: Predicted Reactivity Profile of Glycine, N-(aminomethyl)-N-carboxy-

Reactive SitePredicted ReactivityInfluencing Structural Factors
Glycine Carboxyl Group Potentially altered reactivity due to steric and electronic effects of the N-substituent.Conformation of the N-(aminomethyl)-N-carboxy- group.
Substituent Carboxyl Group Acidic; participates in acid-base reactions and metal chelation.Proximity to other functional groups for potential intramolecular catalysis.
Aminomethyl Group Nucleophilic; can participate in reactions such as alkylation or acylation.Steric accessibility determined by the overall molecular conformation.
Overall Molecule Strong metal chelating agent.Flexible backbone allowing for optimal coordination geometry.

Advanced Analytical Method Development for N Aminomethyl N Carboxy Glycine Quantification and Purity Assessment

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of iminodiacetic acid, offering powerful separation capabilities that are essential for resolving the analyte from complex matrices. High-performance liquid chromatography, gas chromatography, and ion-exchange chromatography are the most prominently employed techniques.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the analysis of iminodiacetic acid. The choice of detector is critical and is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

UV Detection: Ultraviolet (UV) detection is a common and cost-effective method used in conjunction with HPLC. Since iminodiacetic acid itself lacks a strong chromophore for direct UV detection at typical wavelengths, a pre-column derivatization step is often necessary to introduce a UV-absorbing moiety. A notable method involves derivatization with p-toluenesulfonyl chloride (PTSC). In one such application, iminodiacetic acid and glycine (B1666218) were determined in the dehydrogenation products of diethanolamine. The derivatization was carried out in an alkaline medium (pH 11) at 45°C for 15 minutes. The resulting derivatives were then separated on a VP-ODS column with a mobile phase of 0.03 mol/L ammonium (B1175870) acetate (B1210297) (pH 5.5) and acetonitrile, followed by UV detection at 235 nm. This method demonstrated good linearity and accuracy for the determination of iminodiacetic acid in industrial production settings. wikipedia.orgnih.govnih.govnih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. Similar to UV detection, iminodiacetic acid, being a secondary amine, does not possess native fluorescence and therefore requires derivatization with a fluorescent tag. While o-phthalaldehyde (B127526) (OPA) is a popular derivatizing agent for primary amines, it does not react with secondary amines like iminodiacetic acid to form a fluorescent product. However, reagents that react with secondary amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can be utilized. FMOC-Cl reacts with both primary and secondary amines to yield highly fluorescent derivatives, which can then be separated by reversed-phase HPLC. Another potential derivatizing agent is naphthalene-2,3-dicarboxaldehyde (NDA), which reacts with primary amines in the presence of a nucleophile to form fluorescent derivatives; its applicability to secondary amines like IDA would require specific reaction conditions. The choice of derivatizing agent is crucial and depends on factors such as reaction kinetics, stability of the derivative, and potential for interference.

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS) provides the highest level of selectivity and sensitivity, allowing for both quantification and structural confirmation of iminodiacetic acid. This technique is particularly valuable for analyzing complex samples and for identifying unknown impurities. The analysis can be performed without derivatization by using hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography. For instance, iminodiacetic acid has been separated on an Obelisc N HILIC/ion-exchange column, which allows for retention and separation of polar, ionizable compounds. wikipedia.org Detection is then achieved by the mass spectrometer, which can be operated in various modes (e.g., selected ion monitoring) to enhance sensitivity for the target analyte. An HPLC-MS method has also been utilized after derivatization with p-toluenesulfonyl chloride (PTSC), providing an additional layer of specificity to the analysis. wikipedia.orgnih.govnih.govnih.gov

Table 1: HPLC Methods for Iminodiacetic Acid (IDA) Analysis

Detection Mode Derivatization Agent Column Type Mobile Phase Example Key Findings
UV p-Toluenesulfonyl chloride (PTSC) VP-ODS (C18) 0.03 mol/L Ammonium Acetate (pH 5.5) - Acetonitrile Good linearity and accuracy for industrial samples. wikipedia.orgnih.govnih.govnih.gov
Fluorescence 9-Fluorenylmethyl chloroformate (FMOC-Cl) (potential) Reversed-Phase Acetonitrile/Water Gradient High sensitivity for secondary amines.
Mass Spectrometry None (HILIC) or PTSC Obelisc N (Mixed-Mode) or Reversed-Phase Acetonitrile/Ammonium Formate Buffer High selectivity and sensitivity, structural confirmation. wikipedia.orgwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of iminodiacetic acid, provided that the non-volatile compound is converted into a volatile derivative prior to analysis. Trimethylsilylation is a common derivatization procedure for this purpose, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) are used to replace the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl (B98337) (TMS) groups.

Studies have shown that the trimethylsilylation of iminodiacetic acid can yield both bis- and tris(trimethylsilyl) derivatives depending on the reaction conditions. Under milder conditions, the di-TMS derivative is predominantly formed. Upon electron impact ionization in the mass spectrometer, these derivatives produce characteristic fragmentation patterns that allow for their identification and quantification. For instance, the di- and tri-TMS derivatives of iminodiacetic acid typically show a molecular ion (M+) and a characteristic fragment at M-117, corresponding to the loss of a COOTMS group, which is often the base peak in the mass spectrum. nih.gov

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a technique that separates molecules based on their net charge. It is particularly well-suited for the separation of charged species like amino acids and their derivatives, including iminodiacetic acid. In IEC, a column is packed with a stationary phase containing charged functional groups. For the analysis of the anionic iminodiacetic acid at appropriate pH, an anion-exchange column would be utilized. The separation is achieved by controlling the pH and ionic strength of the mobile phase, which influences the interaction between the analyte and the stationary phase. While specific applications of IEC for the sole purpose of quantifying iminodiacetic acid are less commonly detailed in recent literature compared to HPLC, the principles of IEC are fundamental to many mixed-mode HPLC separations used for this compound. nih.gov

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of iminodiacetic acid. This technique separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. Iminodiacetic acid has been used as a component of the background electrolyte in CE for modulating peptide mobility. Furthermore, methods have been developed that utilize iminodiacetic acid-modified capillaries for use in capillary liquid chromatography and immobilized metal chelate affinity capillary electrophoresis, demonstrating the versatility of this compound within electrophoretic techniques. The direct analysis of iminodiacetic acid by CE would typically involve detection by UV or by coupling the capillary to a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.

Spectrophotometric and Colorimetric Assays for Concentration Determination

Spectrophotometric and colorimetric methods provide a simpler and often more rapid means of determining the concentration of iminodiacetic acid, although they may lack the selectivity of chromatographic techniques. These methods are based on the formation of a colored complex that absorbs light at a specific wavelength.

A notable spectrophotometric method for the determination of iminodiacetic acid involves its complexation with iron(III) ions. In a specific protocol, iminodiacetic acid can be quantified in the presence of primary amino acids by forming a complex with Fe(III) at a pH of 3.0-3.5. The absorbance of the resulting complex is then measured spectrophotometrically. This method is reported to be simple, rapid, and relatively accurate, with the ability to determine iminodiacetic acid concentrations down to 10⁻⁵ M.

Coupling with Enzymatic Reactions for Specificity Enhancement

The coupling of analytical methods with enzymatic reactions can significantly enhance the specificity of quantification by leveraging the highly selective nature of enzyme-substrate interactions. For the analysis of iminodiacetic acid, the discovery and characterization of iminodiacetate (B1231623) oxidase offers a promising avenue for the development of highly specific assays.

Iminodiacetate oxidase is an enzyme identified in the EDTA-degrading bacterium BNC1. This enzyme catalyzes the oxidation of iminodiacetic acid to glycine and glyoxylate (B1226380), with the consumption of molecular oxygen. The purified enzyme has been shown to be a homodimer with a molecular weight of approximately 40 kDa per subunit and utilizes flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. The optimal conditions for its activity are a temperature of 35°C and a pH of 8.

An enzymatic assay based on this oxidase could be designed to quantify iminodiacetic acid by measuring the consumption of oxygen, or the production of one of its products, glycine or glyoxylate. For example, the production of glyoxylate could be monitored using a subsequent enzymatic reaction that produces a colored or fluorescent product. This approach would offer a high degree of specificity for iminodiacetic acid, as the enzyme has been shown to have a much lower activity towards other related compounds.

Table 2: Properties of Iminodiacetate Oxidase from Bacterium BNC1

Property Value Reference
Source Bacterium BNC1
Reaction Iminodiacetate + O₂ → Glycine + Glyoxylate
Subunit Molecular Weight ~40 kDa
Native Enzyme Structure Homodimer
Prosthetic Group Flavin adenine dinucleotide (FAD)
Optimal pH 8
Optimal Temperature 35°C
Apparent Km for IDA 4.0 mM
kcat 5.3 s⁻¹

Development of Trace Analysis and Impurity Profiling Methodologies

The rigorous assessment of impurities in pharmaceutical ingredients and other chemical compounds is critical for ensuring their quality, safety, and efficacy. For the compound Glycine, N-(aminomethyl)-N-carboxy-, a comprehensive impurity profile is essential. However, a review of the current scientific literature reveals a notable lack of specific studies focused on the trace analysis and impurity profiling of this particular molecule. Therefore, this section will draw upon established analytical methodologies for structurally related compounds, such as aminopolycarboxylic acids (e.g., EDTA, NTA) and iminodiacetic acid derivatives, to propose a robust framework for the development of suitable analytical methods. nih.govnih.govhumanjournals.comwikipedia.org

The primary objectives for the analytical method development for Glycine, N-(aminomethyl)-N-carboxy- would be to achieve high sensitivity for trace-level quantification and high selectivity to resolve the main compound from any potential impurities. These impurities can typically be categorized as starting materials, by-products from the synthesis process, and degradation products.

Potential Impurities

Based on plausible synthetic routes for Glycine, N-(aminomethyl)-N-carboxy-, a number of potential impurities can be anticipated. One common route for the synthesis of similar aminocarboxylic acids involves the reaction of an amine with a haloacetic acid or the Strecker synthesis using formaldehyde (B43269) and cyanide. googleapis.comresearchgate.net Therefore, potential impurities could include:

Unreacted Starting Materials: Iminodiacetic acid, formaldehyde, and cyanide are potential starting materials that may persist in the final product if the reaction does not go to completion or purification is inadequate. wikipedia.orgguidechem.com

By-products of Synthesis: Side reactions can lead to the formation of various by-products. For instance, the self-condensation of starting materials or intermediates could lead to the formation of oligomeric species. Other potential by-products could include compounds formed from the reaction of impurities present in the starting materials.

Degradation Products: Glycine, N-(aminomethyl)-N-carboxy- may be susceptible to degradation under certain conditions of heat, light, or pH, leading to the formation of various degradants. For example, decarboxylation could occur at elevated temperatures. nih.gov

A summary of potential impurities and their likely sources is presented in Table 1.

Table 1: Potential Impurities in Glycine, N-(aminomethyl)-N-carboxy-

Potential ImpurityLikely Source
Iminodiacetic acidUnreacted starting material
FormaldehydeUnreacted starting material
CyanideUnreacted starting material
GlycinePotential by-product/degradant
Nitrilotriacetic acid (NTA)Impurity from starting materials or side reaction
Oligomeric speciesBy-product of polymerization
Decarboxylation productsDegradation of the final compound

Advanced Analytical Methodologies

To effectively quantify Glycine, N-(aminomethyl)-N-carboxy- and profile its impurities, a combination of chromatographic and spectroscopic techniques would be necessary. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like amino acids and their derivatives. nih.govhumanjournals.com

High-Performance Liquid Chromatography (HPLC): Due to the polar nature of Glycine, N-(aminomethyl)-N-carboxy- and its potential impurities, several HPLC modes could be employed:

Reversed-Phase (RP) HPLC: While challenging for highly polar compounds, RP-HPLC with ion-pairing reagents can be effective. This technique has been successfully used for the analysis of other aminopolycarboxylic acids like EDTA. humanjournals.comdergipark.org.tr

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds and would likely provide good retention and separation for Glycine, N-(aminomethyl)-N-carboxy- and its polar impurities.

Ion-Exchange Chromatography (IEC): Given the acidic and basic functional groups in the target molecule and its potential impurities, IEC offers a powerful separation mechanism based on charge interactions. nih.govnih.gov

Detection Techniques: The choice of detector is crucial for achieving the required sensitivity and selectivity.

UV-Visible (UV-Vis) Detection: As Glycine, N-(aminomethyl)-N-carboxy- lacks a strong chromophore, direct UV detection would likely have low sensitivity. However, derivatization with a UV-active agent could be an option.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for impurity profiling. It provides not only quantification but also structural information, aiding in the identification of unknown impurities. nih.govnih.gov

Charged Aerosol Detection (CAD): CAD is a universal detection method that provides a response for any non-volatile analyte, making it suitable for compounds lacking a UV chromophore. It has been successfully applied to the impurity profiling of other amino acid-related compounds.

A proposed set of analytical methods for the trace analysis and impurity profiling of Glycine, N-(aminomethyl)-N-carboxy- is detailed in Table 2. These methods are based on established practices for similar compounds and would require validation to ensure they are fit for purpose.

Table 2: Proposed Analytical Methods for Glycine, N-(aminomethyl)-N-carboxy- Quantification and Purity Assessment

Analytical TechniqueColumnMobile Phase (Illustrative)DetectionPotential Application
RP-HPLCC18 with ion-pairing agentA: Water with 0.1% TFAB: Acetonitrile with 0.1% TFAUV (after derivatization) or MSQuantification of the main compound and known impurities
HILICAmide or silica-based HILIC columnA: AcetonitrileB: Aqueous buffer (e.g., ammonium formate)CAD or MSSeparation of highly polar impurities
Ion-Exchange ChromatographyAnion-exchange or cation-exchange columnGradient of aqueous salt solution (e.g., NaCl or NaNO₃)Conductivity or MSAnalysis of ionic impurities and counter-ions

The development and validation of these advanced analytical methods are paramount for controlling the quality of Glycine, N-(aminomethyl)-N-carboxy-. A thorough impurity profiling study, guided by these principles, will ensure a comprehensive understanding of the compound's purity and the potential impact of any impurities.

Future Research Directions and Emerging Applications in Chemical Biology

Integration with Systems Biology and Omics Approaches (In Vitro)

The unique structure of "Glycine, N-(aminomethyl)-N-carboxy-" positions it as a potential tool for integration with systems biology and various 'omics' technologies. In vitro, this compound could be utilized to perturb and study complex biological networks.

Metabolomics and Proteomics:

N-substituted glycine (B1666218) derivatives can be introduced into biological systems to trace metabolic pathways and their distribution across different cellular domains, including free amino acids and those incorporated into proteins. nih.govelsevierpure.com A stable isotope-labeled version of "Glycine, N-(aminomethyl)-N-carboxy-" could serve as a tracer in metabolomics studies to follow the fate of N-substituted amino acids within cellular metabolic networks. isotope.com

Furthermore, the incorporation of non-canonical amino acids into proteins is a powerful tool in proteomics. nih.govnih.gov If "Glycine, N-(aminomethyl)-N-carboxy-" or a derivative can be incorporated into proteins, it could be used to:

Profile proteome-wide reactive sites: By designing derivatives with reactive handles, it could be used to identify proteins with specific functional sites. youtube.com

Quantify protein turnover: Stable isotope labeling would allow for quantitative analysis of protein synthesis and degradation.

Map protein-protein interactions: The unique structure could be used as a tag for pull-down assays coupled with mass spectrometry to identify interaction partners.

The table below outlines potential applications in 'omics' based on the functional groups of the compound.

Omics ApplicationPotential Role of Glycine, N-(aminomethyl)-N-carboxy-
Metabolomics Tracer for studying N-substituted amino acid metabolism.
Proteomics Tag for protein quantification and interaction studies.
Systems Biology Perturbing agent to study network responses.

Development of Advanced Probes for Biochemical Pathways (In Vitro)

The development of chemical probes is crucial for dissecting complex biological mechanisms and for drug discovery. youtube.compromega.comnih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby allowing for the study of that target's function in cells and organisms. promega.com "Glycine, N-(aminomethyl)-N-carboxy-" offers a scaffold that could be elaborated into highly specific probes.

Probe Design and Application:

The dual functionality of the aminomethyl and carboxy groups on the nitrogen atom provides handles for chemical modification. These sites can be used to attach:

Fluorophores: For real-time imaging of biochemical pathways. uci.edu

Biotin tags: For affinity purification of target proteins. youtube.com

Photo-crosslinkers: To covalently trap and identify binding partners. nih.gov

The development of such probes would enable researchers to investigate the role of specific enzymes or receptors in signaling cascades and metabolic pathways. For instance, a peptoid-based probe could be designed to mimic a protein's binding motif, allowing for the study of protein-protein interactions. nih.gov

Exploration of Novel Catalytic and Biocatalytic Applications

The field of biocatalysis is continuously expanding through the use of non-canonical amino acids to engineer enzymes with novel functions. nih.govnih.gov The unique structure of "Glycine, N-(aminomethyl)-N-carboxy-" could be leveraged in both chemical and biological catalysis.

As a Ligand in Chemical Catalysis:

The ability of N-substituted glycine derivatives to act as ligands for metal ions is well-established. nih.govacs.org The aminomethyl and carboxy groups of "Glycine, N-(aminomethyl)-N-carboxy-" could chelate metal ions, creating novel catalysts for organic synthesis. The chirality that could be introduced at the alpha-carbon would also open avenues for asymmetric catalysis.

In Biocatalysis:

Incorporating "Glycine, N-(aminomethyl)-N-carboxy-" or its derivatives into an enzyme's active site could lead to:

Altered substrate specificity: The novel side chain could create a binding pocket tailored for non-natural substrates.

Enhanced catalytic activity: The functional groups could participate directly in the catalytic mechanism.

New enzymatic reactions: The unique chemical properties could enable entirely new transformations not seen in nature.

The table below summarizes potential catalytic applications.

Catalysis TypePotential Application of Glycine, N-(aminomethyl)-N-carboxy-
Chemical Catalysis Chiral ligand for asymmetric synthesis.
Biocatalysis Building block for engineering enzymes with novel functions.

Design of Next-Generation Molecular Tools for Life Sciences

N-substituted glycine oligomers, known as peptoids, are a class of peptide mimics that have emerged as powerful molecular tools in various scientific fields. nih.govnih.govnih.govresearchgate.net Due to their resistance to proteolytic degradation and their synthetic tractability, peptoids are ideal for applications in drug discovery and materials science. nih.govnih.gov

Peptoid-Based Tools:

"Glycine, N-(aminomethyl)-N-carboxy-" could serve as a monomer for the synthesis of novel peptoids. The resulting polymers could be designed to:

Mimic protein secondary structures: By controlling the sequence of N-substituted glycines, it is possible to create stable helical and sheet-like structures. nyu.edu

Act as molecular transporters: Peptoids have been shown to efficiently cross cellular membranes, making them excellent vehicles for drug delivery. nih.gov

Function as biosensors: The incorporation of reporter groups could lead to peptoids that signal the presence of specific biomolecules. nih.gov

The development of combinatorial libraries of peptoids containing "Glycine, N-(aminomethyl)-N-carboxy-" would allow for the high-throughput screening of molecules with desired biological activities.

Theoretical and Experimental Synergy for Mechanistic Understanding

A deep understanding of the structure-function relationships of "Glycine, N-(aminomethyl)-N-carboxy-" and its derivatives will require a close interplay between theoretical and experimental approaches.

Computational and Experimental Methods:

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics simulations can be used to predict the conformational preferences, electronic properties, and interaction energies of molecules containing this novel amino acid. nih.govacs.orgnyu.edu This can guide the design of new derivatives with specific properties.

Experimental Validation: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and various spectroscopic techniques can be employed to experimentally determine the three-dimensional structures and dynamics of these molecules and their complexes with biological targets. nih.govacs.org

This synergistic approach has been successfully applied to other N-substituted glycine derivatives to understand their conformational behavior and binding modes. nyu.edu Such studies will be crucial for the rational design of next-generation molecular tools and catalysts based on the "Glycine, N-(aminomethyl)-N-carboxy-" scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Glycine, N-(aminomethyl)-N-carboxy-, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via N-carboxy anhydride (NCA) intermediates, leveraging the reactivity of amino acids with phosgene or diphosgene derivatives. For example, NCA derivatives of glycine analogs are synthesized in anhydrous tetrahydrofuran (THF) under inert atmospheres to prevent premature hydrolysis . Reaction temperature and moisture control are critical, as NCAs are highly moisture-sensitive. Post-synthesis purification using icy water (0–15°C) can isolate the product while minimizing ring-opening side reactions .

Q. How does moisture and temperature affect the stability of Glycine, N-(aminomethyl)-N-carboxy- during storage and experimentation?

  • Methodological Answer : The compound’s stability is compromised in neutral or acidic aqueous environments due to rapid ring-opening reactions, forming carbamic acid derivatives . Storage should occur in desiccated, inert environments (e.g., argon atmosphere) at temperatures below –20°C. For experiments requiring aqueous conditions, buffered alkaline solutions (pH > 8) and short reaction times are recommended to suppress decomposition .

Q. What analytical techniques are most effective for characterizing Glycine, N-(aminomethyl)-N-carboxy- and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are primary tools for structural confirmation. For quantification, reverse-phase HPLC with post-column derivatization (e.g., using fluorescence detection) is effective, as outlined in EPA Method 547 for analogous compounds like glyphosate . Mass spectrometry (LC/MS) further resolves degradation products .

Q. What safety protocols are essential when handling Glycine, N-(aminomethyl)-N-carboxy- in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid skin/eye contact. Respiratory protection is required if airborne particulates are generated. Storage must avoid oxidizers and moisture. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. How can researchers assess the biological interactions of Glycine, N-(aminomethyl)-N-carboxy- in vitro?

  • Methodological Answer : In vitro assays using cell cultures (e.g., HEK293 or HeLa) can evaluate cytotoxicity or receptor binding. For example, sulfonamide derivatives of glycine analogs are synthesized via reactions with vinyl sulfonyl chlorides in chloroform/NaOH, followed by purification via column chromatography . Dose-response studies and competitive binding assays (e.g., ELISA) are recommended for mechanistic insights .

Advanced Research Questions

Q. How can purification techniques be optimized to minimize decomposition of Glycine, N-(aminomethyl)-N-carboxy- during synthesis?

  • Methodological Answer : Employ low-temperature recrystallization (e.g., icy water at 0°C) to stabilize the NCA intermediate. Size-exclusion chromatography (SEC) or preparative HPLC with acetonitrile/water gradients can separate the target compound from hydrolyzed byproducts . Anhydrous solvents (e.g., THF) and Schlenk-line techniques reduce moisture exposure .

Q. What strategies mitigate degradation of Glycine, N-(aminomethyl)-N-carboxy- in aqueous experimental systems?

  • Methodological Answer : Use aprotic solvents (e.g., dimethyl sulfoxide) for stock solutions. In aqueous buffers, maintain pH > 10 to stabilize the carbamate structure. Kinetic studies using stopped-flow spectrophotometry can identify degradation thresholds, informing optimal reaction durations .

Q. How can LC/MS workflows resolve complex degradation pathways of Glycine, N-(aminomethyl)-N-carboxy-?

  • Methodological Answer : High-resolution LC/MS (e.g., Q-TOF systems) with electrospray ionization (ESI) detects low-abundance degradation products. Fragmentation patterns (MS/MS) differentiate carbamic acid derivatives from phosphorylated byproducts. Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during hydrolysis .

Q. What structure-activity relationship (SAR) insights guide the design of Glycine, N-(aminomethyl)-N-carboxy- analogs with enhanced stability?

  • Methodological Answer : Substituent effects on the aminomethyl group can be studied via computational modeling (DFT) to predict electron-withdrawing/donating impacts on ring stability. Methylation of the amino group (e.g., N-methyl derivatives) reduces hydrolysis susceptibility, as shown in N-methylated NCAs .

Q. How do regulatory disparities impact cross-jurisdictional research on Glycine, N-(aminomethyl)-N-carboxy-?

  • Methodological Answer : Compliance requires alignment with multiple frameworks:

  • US : EPA guidelines (40 CFR 720.36) classify the compound as a research intermediate, exempt from full Toxic Substances Control Act (TSCA) reporting .
  • EU : Registration under REACH may require extended safety data if annual volumes exceed 1 ton .
    Cross-jurisdictional studies must document purity, handling protocols, and disposal methods to meet divergent standards .

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Glycine, N-(aminomethyl)-N-carboxy-

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